7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine
Description
Properties
IUPAC Name |
7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c19-17-16-15(20-9-21-17)13-11-7-4-8-12(11)14(22-18(13)23-16)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCGMHNURGYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=C(S3)C(=NC=N4)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the tetracyclic core through a series of cyclization reactions.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Incorporation of the thia group: The thia group is incorporated using a thiolation reaction.
Final modifications:
Chemical Reactions Analysis
7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thia groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Heteroatom Influence : The target compound’s sulfur and nitrogen atoms contrast with oxygen-rich analogs (e.g., trimethoxy derivatives ) and nitrogen-dense systems (e.g., hexaazatricyclic compound ). Sulfur may enhance electronic delocalization, as seen in benzothiazol-containing spirocycles .
- Ring Flexibility : The tetracyclic framework of the target compound shares topological complexity with 10-azatetracyclo systems , but its hexaene system likely confers distinct photophysical properties compared to saturated or partially unsaturated analogs.
Research Findings and Challenges
- Synthesis Challenges : The tetracyclic framework’s stereoelectronic demands may require advanced cyclization strategies, akin to those in spirocycle synthesis .
- Characterization Gaps : Unlike the well-resolved hexaazatricyclic structure , the target compound’s conformational flexibility could complicate crystallographic analysis.
- Divergent Reactivity: The amine group’s position may lead to unique nucleophilic behavior compared to dimethylamino-phenyl or hydroxyl-substituted analogs .
Biological Activity
The compound 7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine is a polycyclic structure that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₄H₁₃N₅S
- Molecular Weight: 299.36 g/mol
- Structure: The compound features a complex tetracyclic framework with multiple nitrogen and sulfur atoms contributing to its reactivity and biological interactions.
Antiviral Activity
Research indicates that compounds similar to 7-phenyl-10-thia derivatives exhibit significant antiviral properties. Specifically, studies have shown that these compounds can inhibit viral replication mechanisms, particularly against retroviruses like HIV.
- Mechanism of Action:
- Case Studies:
Antitumor Activity
The compound has also been evaluated for its potential antitumor effects.
-
Mechanism of Action:
- It is hypothesized to induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell death.
- Additionally, it may inhibit angiogenesis by blocking the formation of new blood vessels necessary for tumor growth.
- Research Findings:
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
